4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a 4-bromophenyl group linked to a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl moiety. The bromine atom enhances electrophilic reactivity and binding affinity, while the trifluoroethyl group improves metabolic stability and lipophilicity. Such structural attributes are common in bioactive molecules, particularly those targeting enzymes or receptors requiring halogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
4-bromo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2S/c16-10-6-12(24-7-10)14(23)21-11-3-1-9(2-4-11)5-13(22)20-8-15(17,18)19/h1-4,6-7H,5,8H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFVLQQZFBAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, a trifluoroethyl group, and a thiophene moiety, suggests diverse biological activities. This article explores the compound's biological activity based on existing research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 421.23 g/mol. Its structure includes functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrF3N2O2S |
| Molecular Weight | 421.23 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoroethyl group enhances binding affinity to proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant properties.
Antioxidant Activity
Research indicates that compounds containing thiophene moieties exhibit significant antioxidant activity. For instance, studies have shown that derivatives of thiophene can inhibit free radical-induced lipid oxidation, demonstrating inhibition rates comparable to standard antioxidants like ascorbic acid . The presence of the trifluoroethyl group in our compound may further enhance this activity by increasing its hydrogen donor capacity.
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound towards various biological targets. These studies suggest that the compound can effectively bind to certain receptors involved in inflammatory responses and oxidative stress regulation .
Case Studies
- Study on Antioxidant Capacity : A study evaluated the total antioxidant capacity (TAC) of various thiophene derivatives, including our compound. Results indicated that compounds with similar structures exhibited high TAC values, suggesting their potential as antioxidant agents in therapeutic applications .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of related thiophene compounds in vitro. The findings revealed significant reductions in inflammatory markers when treated with these compounds, highlighting their potential role in managing inflammatory diseases .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-bromo-N-(4-(2-oxo-2-(trifluoromethyl)-4H-thiophen-3-carboxamide) | Antioxidant | Exhibits significant antioxidant properties |
| 4-bromo-N-(4-(3-fluorophenyl)-thiophene-2-carboxamide | Anti-inflammatory | Effective in reducing inflammation markers |
| 4-bromo-N-(4-(5-methyl-thiophen-3-carboxamide) | Moderate antioxidant | Less potent compared to others |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiophene rings exhibit promising anticancer properties. The incorporation of the trifluoroethyl group enhances lipophilicity and potentially improves bioavailability. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. The introduction of the trifluoroethyl group may enhance the interaction with microbial targets, making these compounds viable candidates for further development as antimicrobial agents.
Drug Development
The unique pharmacophore presented by 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide positions it as a candidate for drug development against various diseases. The trifluoroethyl moiety is known to influence metabolic stability and pharmacokinetics in drug candidates.
Cystic Fibrosis Treatment
Recent studies have highlighted the role of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators in treating cystic fibrosis. Compounds similar to this compound are being investigated for their potential to enhance CFTR function, thereby improving chloride ion transport in epithelial cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity Study | Demonstrated that thiophene derivatives showed significant inhibition of tumor growth in vitro and in vivo models. |
| Antimicrobial Efficacy Assessment | Found that compounds with trifluoroethyl groups exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts. |
| CFTR Modulator Research | Identified potential CFTR potentiators through molecular docking studies that included similar molecular frameworks to the target compound. |
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxamide group in this compound can participate in coupling reactions. For example, in the synthesis of analogues, HATU-mediated coupling with amines under mild conditions has been employed:
-
Reaction :
A mixture of the carboxylic acid precursor, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, and HATU in dichloromethane with N,N-diisopropylethylamine (DIPEA) at 20°C for 2 hours yielded the target compound in 84.6% yield .
| Reagents/Conditions | Role | Outcome |
|---|---|---|
| HATU | Coupling reagent | Activates carboxylic acid |
| DIPEA | Base | Neutralizes HCl byproduct |
| Dichloromethane (DCM) | Solvent | Facilitates reaction |
Deprotection Reactions
The trifluoroethylamino group may originate from Boc-protected intermediates . For instance:
-
Reaction :
Boc-deprotection using HCl in methanol or dioxane at 0–24°C for 10–12 hours resulted in quantitative yields of the free amine .
| Step | Conditions | Yield |
|---|---|---|
| Boc removal | 4 M HCl in dioxane, 0–24°C | 100% |
| Salt formation | HCl gas in ethyl acetate | 66% |
Acidic Conditions
The compound shows sensitivity to strong acids:
-
Hydrolysis :
Exposure to 0.5 N HCl during synthesis led to partial cleavage of the carboxamide bond, necessitating careful pH control .
Thermal Stability
Thermogravimetric analysis (TGA) of related trifluoroethylamino compounds indicates decomposition above 200°C , suggesting similar stability for this derivative.
Comparative Reactivity with Analogues
The bromine atom at the 4-position of the thiophene ring enhances electrophilic substitution potential. Compared to non-brominated analogues:
| Feature | 4-Bromo Derivative | Non-Brominated Analogue |
|---|---|---|
| Electrophilic Substitution | Bromine directs incoming electrophiles to the 5-position | Less regioselective |
| Oxidative Stability | Reduced susceptibility to oxidation due to electron-withdrawing Br | Higher oxidation risk |
| Cross-Coupling Potential | Suzuki-Miyaura coupling with aryl boronic acids feasible | Limited without halogen |
Bromine Substitution
The 4-bromo group can undergo cross-coupling reactions :
-
Example :
Palladium-catalyzed coupling with aryl boronic acids in tetrahydrofuran (THF) at 75–80°C for 20–24 hours yielded biaryl derivatives .
Reductive Amination
The ketone group in the 2-oxoethylphenyl moiety can participate in reductive amination with primary amines under hydrogenation conditions (e.g., Pd/C, H₂) .
Reaction Optimization Data
Key parameters from synthesis protocols:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–35°C (coupling) | Higher temps risk decomposition |
| Solvent | DCM or THF | Polar aprotic solvents preferred |
| Catalyst Loading | 5–10 mol% Pd/C | Excess catalyst wastes reagent |
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Analogues
Nitrothiophene Carboxamides ()
Example Compounds :
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Key Comparisons :
- Core Structure : Both share a thiophene-carboxamide backbone but incorporate nitro groups and thiazole-linked aryl substituents.
- Bioactivity : These compounds exhibit narrow-spectrum antibacterial activity, attributed to the electron-withdrawing nitro group enhancing target binding (e.g., bacterial enzymes) .
- electron modulation).
Crystalline Isoxazolyl-Naphthalene Carboxamide ()
Example Compound :
- 4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl]-1-naphthalenecarboxamide
Key Comparisons :
- Structural Overlap: Both compounds feature the 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group, critical for stability and pesticidal activity.
- Application : The crystalline form in is patented as an insecticide, highlighting the trifluoroethyl group’s role in enhancing environmental persistence .
- Divergence : The target compound’s thiophene core may favor interactions with biological targets (e.g., kinases) over pesticidal activity.
Thiophene Carboxamides with Halogen Substituents ()
Example Compounds :
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
- N-[(4-Bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide ()
Key Comparisons :
- Core Structure : Both contain halogenated aryl groups and thiophene-carboxamide moieties.
- Bioactivity : highlights antimycobacterial activity in bromophenyl-thiophene derivatives, suggesting bromine’s role in disrupting bacterial membranes . ’s compound includes a carbamothioyl group, which may alter hydrogen-bonding interactions compared to the target compound’s oxoethyl-trifluoroethyl group.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide?
- Methodology :
- Step 1 : Condensation of ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (or similar intermediates) with trifluoroethylamine derivatives under anhydrous conditions (e.g., dry CH₂Cl₂ or THF) to form the amide bond .
- Step 2 : Purification via reverse-phase HPLC or recrystallization (methanol/water), as demonstrated in analogous thiophene-carboxamide syntheses .
- Key Reagents : Trifluoroethylamine, coupling agents (e.g., HATU, EDCI), and anhydrous solvents.
Q. How should researchers characterize the compound’s structural integrity and purity?
- Techniques :
- NMR Spectroscopy : Assign peaks for the bromophenyl (δ 7.4–7.6 ppm), thiophene (δ 6.8–7.2 ppm), and trifluoroethyl groups (δ 3.2–3.6 ppm for NH-CH₂-CF₃) .
- HRMS : Calculate exact mass (e.g., C₁₆H₁₂BrF₃N₂O₂S: [M+H⁺]⁺ = 433.9872) and compare with experimental data .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and NH (3300–3500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Derivatization : Modify the bromophenyl (e.g., replace Br with Cl or CF₃) or trifluoroethyl groups to assess impact on target binding .
- Biological Assays : Test derivatives against enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity measurements .
Q. How can computational tools predict metabolic pathways and aldehyde oxidase (AO) susceptibility?
- Methodology :
- In Silico Prediction : Use software like ACD/Labs Percepta to model AO-mediated oxidation sites (e.g., thiophene ring or amide bonds) .
- Validation : Compare with experimental microsomal stability data (e.g., human liver microsomes + NADPH) .
Q. How to resolve discrepancies in NMR or crystallographic data during structural elucidation?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
